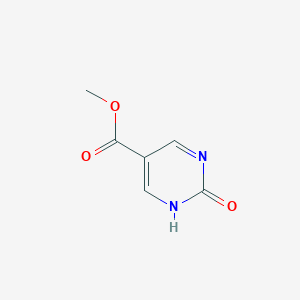
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
Descripción general
Descripción
“Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate” is a chemical compound with the CAS Number: 50628-34-7 . It has a molecular weight of 154.13 . It is also known as "Methyl2-Hydroxypyrimidine-5-carboxylate" .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate” contains a total of 17 bonds; 11 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 imine (aliphatic) .Chemical Reactions Analysis
The triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 28 C .Aplicaciones Científicas De Investigación
1. Neuroprotective and Anti-neuroinflammatory Agents
- Application Summary: Pyrimidine and its derivatives, including “Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate”, have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .
- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
2. Antimycotic Investigations
- Application Summary: “Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate” has been used in the synthesis of compounds for antimycotic investigations .
- Methods of Application: The compound was obtained by the regioselective oxidative dehydrogenation of the dihydropyrimidine derivative in the presence of cerium ammonium nitrate. Its structure was investigated by single-crystal X-ray diffraction (SC-XRD), which allowed the determination of its tautomeric form .
- Results: The antimycotic activity of the compounds was investigated against Candida albicans, Aspergillus flavus, and Aspergillus niger, and their efficacy was compared to that of fluconazole .
3. Antimicrobial and Antiviral Agents
- Application Summary: 2-oxo-1,2,3,4-tetrahydropyrimidines, which include “Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate”, have been found to exhibit multiple therapeutic and pharmacological activities including antimicrobial and antiviral actions .
- Methods of Application: The compound is synthesized and its antimicrobial and antiviral activities are evaluated using standard laboratory procedures .
- Results: The compound has shown promising results in inhibiting the growth of various microbial and viral strains .
4. Anti-inflammatory Agents
- Application Summary: 2-oxo-1,2,3,4-tetrahydropyrimidines, including “Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate”, have been found to exhibit anti-inflammatory properties .
- Methods of Application: The compound is synthesized and its anti-inflammatory activity is evaluated using standard laboratory procedures .
- Results: The compound has shown promising results in reducing inflammation in various experimental models .
5. Adrenergic Receptor Antagonists
- Application Summary: 2-oxo-1,2,3,4-tetrahydropyrimidines, including “Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate”, have been used in the treatment of prostatic hyperplasia .
- Methods of Application: The compound is synthesized and its efficacy as an adrenergic receptor antagonist is evaluated using standard laboratory procedures .
- Results: The compound has shown promising results in the treatment of prostatic hyperplasia .
6. Synthesis of Chemical Building Blocks
- Application Summary: 2-oxo-1,2,3,4-tetrahydropyrimidines, including “Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate”, are key moieties present in various natural, synthetic, and semi-synthetic chemical building blocks .
- Methods of Application: The compound is synthesized using various methyl arene derivatives, methyl acetoacetate, and UHP, which gave a series of 2-oxo-1,2,3,4-tetrahydropyrimidines with good to excellent yields .
- Results: The synthesized compounds are used as building blocks in the synthesis of various other complex organic compounds .
7. Crystallography
- Application Summary: “Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
- Methods of Application: The compound’s structure is investigated by single-crystal X-ray diffraction (SC-XRD), which allows the determination of its tautomeric form .
- Results: The dihydropyrimidine ring adopts a screw-boat conformation. The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .
Direcciones Futuras
The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests that “Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate” and its derivatives could have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Propiedades
IUPAC Name |
methyl 2-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-5(9)4-2-7-6(10)8-3-4/h2-3H,1H3,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDSKAQQVIKEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504872 | |
| Record name | Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
CAS RN |
50628-34-7 | |
| Record name | Methyl 1,2-dihydro-2-oxo-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50628-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1590541.png)
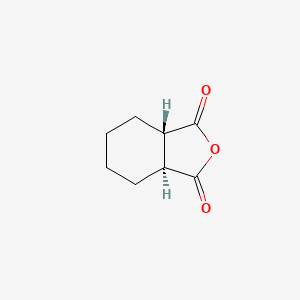
![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)

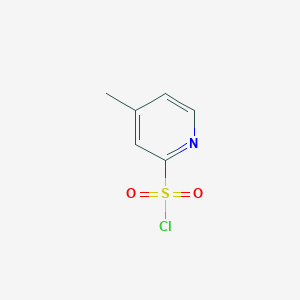
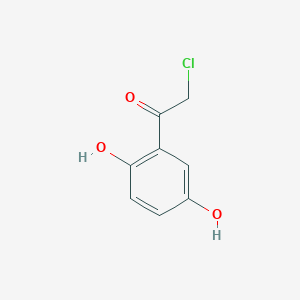
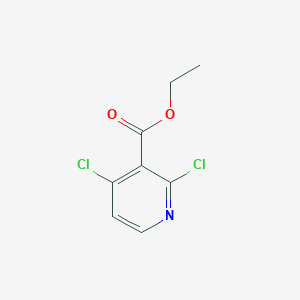
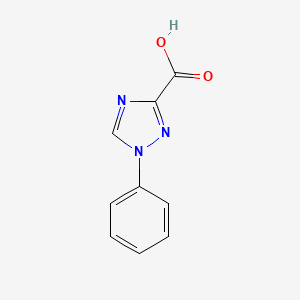

![2,5-Dichloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1590559.png)
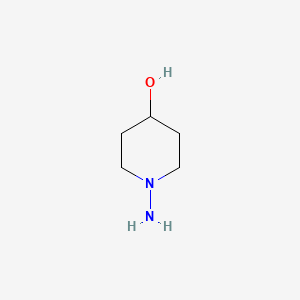


![7-Chlorofuro[2,3-c]pyridine](/img/structure/B1590564.png)